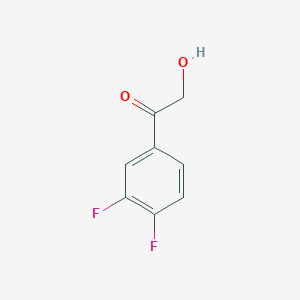

3',4'-Difluoro-2-hydroxyacetophenone

Description

Significance of Fluorinated Aromatic Systems in Advanced Chemical Research

The introduction of fluorine atoms into aromatic systems profoundly alters the physical, chemical, and biological properties of the parent compound. numberanalytics.com Fluorine, as the most electronegative element, imparts unique characteristics that are highly sought after in advanced chemical research, particularly in drug discovery and materials science. numberanalytics.comnumberanalytics.com

The strategic incorporation of fluorine can enhance several key properties of a molecule. numberanalytics.com These include increased metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. researchgate.net This often leads to a longer biological half-life for drug candidates. researchgate.net Furthermore, fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, thereby enhancing bioavailability. numberanalytics.com The electronic effects of fluorine can also modulate the acidity (pKa) of nearby functional groups, which can influence a compound's binding affinity to biological targets. tandfonline.com

In the realm of pharmaceuticals, these modified properties have been exploited in the development of a wide range of drugs, including antibiotics like fluoroquinolones and anticancer agents such as 5-fluorouracil. numberanalytics.com Beyond medicine, fluorinated aromatic compounds are integral to the creation of advanced polymers and materials with improved thermal stability and chemical resistance. numberanalytics.com

Overview of 3',4'-Difluoro-2-hydroxyacetophenone as a Research Chemical Intermediate

This compound is a specific substituted acetophenone (B1666503) that serves as a valuable intermediate in synthetic organic chemistry. Its structure combines the reactive acetophenone core with the unique properties imparted by two fluorine atoms and a hydroxyl group on the aromatic ring. This combination of functional groups makes it a useful building block for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research.

| Property | Data |

| CAS Number | 816450-98-3 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Alternate Name | 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone |

While specific, detailed synthesis protocols for this compound are not extensively documented in widely available literature, its structure suggests that it could be synthesized through methods common for hydroxyaryl ketones, such as the Fries rearrangement of a corresponding difluorophenyl acetate. nih.gov This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.

As a research chemical intermediate, this compound is primarily utilized for the synthesis of other compounds. The presence of the ketone, hydroxyl group, and the fluorinated phenyl ring allows for a variety of subsequent chemical modifications. For instance, like other hydroxyacetophenones, it can serve as a precursor for the synthesis of chalcones through Claisen-Schmidt condensation with various aldehydes. nih.gov These resulting fluorinated chalcones can then be used to construct a range of flavonoid and other heterocyclic derivatives, which are classes of compounds extensively studied for their diverse biological activities. nih.govnih.govinnovareacademics.in The difluoro-substitution pattern is of particular interest to medicinal chemists aiming to leverage the aforementioned benefits of fluorine in drug design.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F2O2 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 |

InChI Key |

HAVVMASNZMVOKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CO)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 ,4 Difluoro 2 Hydroxyacetophenone

Aromatic Reactivity: Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on 3',4'-Difluoro-2-hydroxyacetophenone are determined by the cumulative electronic effects of the existing substituents.

The directing influence of each substituent can be summarized as follows:

2'-Hydroxyl (-OH): This group is a powerful activating substituent and an ortho, para-director. It strongly donates electron density to the ring via resonance, enhancing its nucleophilicity and stabilizing the cationic intermediate (sigma complex) formed during the reaction.

3',4'-Difluoro (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate electron density through resonance. uci.edu

1'-Acetyl (-COCH3): The acetyl group is a deactivating substituent and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles. fiveable.me

Nucleophilic Displacement Reactions Involving Fluorine Atoms

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group. chemistrysteps.com For this reaction to occur, the ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the acetyl group at the 1'-position acts as a moderate electron-withdrawing group. This group is para to the fluorine atom at the 4'-position, making this fluorine atom susceptible to nucleophilic attack. The fluorine at the 3'-position is meta to the acetyl group and is therefore significantly less activated. Consequently, nucleophilic displacement reactions will preferentially occur at the 4'-position. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org Strong nucleophiles like alkoxides, thiolates, or amines can displace the 4'-fluoro substituent under appropriate conditions.

Transformations via Reactions with Strong Bases and Acids: Derivative Formation

The presence of acidic (phenolic -OH) and basic (carbonyl C=O) sites allows for a range of transformations with acids and bases.

Reactions with Strong Bases: The phenolic proton of the hydroxyl group is the most acidic site in the molecule. Treatment with a base, such as an alkali hydroxide (B78521) or carbonate, readily deprotonates the hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide can then be used to synthesize a variety of derivatives. For instance, reaction with alkyl halides (Williamson ether synthesis) yields O-alkylated products, while reaction with acyl chlorides or anhydrides produces O-acylated esters. Furthermore, under basic conditions, the acetyl group's α-protons can be removed to form an enolate, which can participate in condensation reactions like the Claisen-Schmidt condensation with aldehydes to form chalcones. researchgate.net

Reactions with Strong Acids: In the presence of a strong acid, the carbonyl oxygen of the acetyl group can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. For example, acid-catalyzed condensation with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. asianpubs.org Acid catalysts can also be employed in reactions like the Fries rearrangement to synthesize hydroxyacetophenones from phenyl acetate, a reaction that highlights the role of acids in acyl group migrations. researchgate.netguidechem.com

Oxidation-Reduction Pathways in Acetophenone (B1666503) Chemistry

The acetyl group is the primary site for oxidation and reduction reactions in this compound.

Reduction Pathways: The ketone functionality can be readily reduced to a secondary alcohol, forming 1-(3',4'-difluoro-2'-hydroxyphenyl)ethanol. This transformation is commonly achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Under harsher conditions, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, the carbonyl group can be completely reduced to a methylene (B1212753) group, yielding 1-ethyl-3,4-difluoro-2-hydroxybenzene.

Oxidation Pathways: The Dakin oxidation is a characteristic reaction of ortho- and para-hydroxyaryl ketones. cdnsciencepub.com In this reaction, treatment with alkaline hydrogen peroxide converts the acetyl group into a hydroxyl group via an ester intermediate, which would transform this compound into 3,4-difluorocatechol. cdnsciencepub.com Another significant oxidation is the Baeyer-Villiger oxidation, where peroxy acids (e.g., m-CPBA) oxidize the ketone to an ester, which would yield 2-acetyl-4,5-difluorophenyl acetate.

Stereoselective Transformations and Chiral Product Formation

The reduction of the prochiral ketone in this compound to the corresponding secondary alcohol can be performed stereoselectively to yield a single enantiomer of the chiral product. This is a crucial transformation in the synthesis of optically active pharmaceutical intermediates.

Several methods are available to achieve high enantioselectivity:

Catalytic Asymmetric Reduction: Transition metal catalysts complexed with chiral ligands are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones. organicreactions.org Catalytic systems can achieve high enantiomeric excess (ee) and turnover numbers.

Chirally Modified Hydride Reagents: Stoichiometric reducing agents, such as lithium aluminum hydride modified with chiral alcohols like (R)- or (S)-BINOL (BINAL-H), can selectively deliver a hydride to one face of the carbonyl group. organicreactions.org

Enzymatic Reduction: Biocatalysis using isolated ketoreductase (KRED) enzymes or whole-cell systems (e.g., baker's yeast) offers an environmentally friendly and highly selective method for reducing substituted acetophenones. rsc.orgresearchgate.net These enzymatic systems often operate under mild conditions and can provide products with very high enantiomeric excess (>99% ee). researchgate.net The electronic properties of the substituents on the aromatic ring can influence the rate and selectivity of the enzymatic reduction. rsc.org

Spectroscopic and Computational Characterization of 3 ,4 Difluoro 2 Hydroxyacetophenone

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding of 3',4'-Difluoro-2-hydroxyacetophenone. Both experimental and theoretical approaches are employed to analyze its vibrational modes.

Experimental vibrational spectra are obtained using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. ijrte.org For compounds like hydroxyacetophenones, FTIR spectra are typically recorded in the 4000–400 cm⁻¹ range. ijrte.org The FT-Raman spectra are often recorded in the Stokes region, for instance, between 4000 and 50 cm⁻¹, using a laser excitation source such as a Nd:YAG laser. ijrte.org

Key vibrational modes for acetophenone (B1666503) derivatives include the C=O stretching of the ketone group, which is typically observed around 1685 cm⁻¹. youtube.com The aromatic C-C stretching vibrations are expected in the region of 1440-1600 cm⁻¹. researchgate.net The O-H stretching vibration of the hydroxyl group is also a characteristic feature. researchgate.net Raman spectroscopy is particularly sensitive to chromophoric structures and can be enhanced by effects like π-conjugation. usda.gov

To complement experimental data, theoretical calculations are performed using methods like Density Functional Theory (DFT). ijrte.orgnih.gov Functionals such as B3LYP with various basis sets (e.g., 6-31G* or 6-311+G**) are commonly used to optimize the molecular geometry and calculate vibrational frequencies. nih.govspectroscopyonline.com

These computational approaches allow for the prediction of infrared intensities and Raman activities, which aids in the assignment of the observed spectral bands to specific vibrational modes. researchgate.net For related molecules like 5-chloro-2-hydroxyacetophenone, DFT calculations have been successfully used to assign the fundamental vibrational modes. ijrte.org Such theoretical analyses provide a deeper understanding of the molecular vibrations and can help to resolve ambiguities in the experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. For acetophenone derivatives, the methyl protons of the acetyl group typically appear as a singlet. rsc.org Aromatic protons resonate in the downfield region, and their splitting patterns provide information about the substitution on the aromatic ring. orgchemboulder.com The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet. orgchemboulder.com

Table 1: Representative ¹H NMR Data for Acetophenone Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Acetophenone | CDCl₃ | 7.98-7.96 (m, 2H), 7.59-7.55 (m, 1H), 7.49-7.45 (m, 2H), 2.61 (s, 3H) rsc.org |

| 2'-Hydroxyacetophenone (B8834) | CDCl₃ | Not explicitly detailed, but aromatic protons and a methyl singlet are expected. hmdb.ca |

| 4'-Hydroxyacetophenone | CDCl₃ | 8.69 (s, 1H, OH), 7.93 (d, 2H), 6.98 (d, 2H), 2.60 (s, 3H) chemicalbook.com |

| 2-Chloro-3',4'-dihydroxyacetophenone | DMSO-d₆ | 7.40 (d, 1H), 7.38 (dd, 1H), 6.85 (d, 1H), 5.02 (s, 2H) chemicalbook.com |

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the ketone group is typically found at a low field (downfield), often in the range of 190-220 ppm. libretexts.orglibretexts.org Aromatic carbons resonate in the approximate range of 125-150 ppm. libretexts.org The methyl carbon of the acetyl group appears at a much higher field (upfield). libretexts.org

Table 2: Representative ¹³C NMR Data for Acetophenone Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Acetophenone | CDCl₃ | 198.2, 137.1, 133.1, 128.6, 128.3, 26.6 rsc.org |

| 3-Hydroxyacetophenone | Not specified | 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8 rsc.org |

| 4'-Hydroxyacetophenone | Not specified | Not explicitly detailed, but expected to show signals for carbonyl, aromatic, and methyl carbons. chemicalbook.com |

| 3,4-Dimethylacetophenone | CDCl₃ | 198.3, 138.3, 137.2, 133.8, 128.7, 128.4, 125.6, 26.6, 21.3 rsc.org |

This table is interactive. Click on the headers to sort.

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is an essential characterization technique. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. The presence of two fluorine atoms at the 3' and 4' positions would result in distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants providing valuable structural information. For instance, in 2-Fluorobiphenyl-4-ol, the fluorine signal appears at -117.4 ppm in DMSO-d6. rsc.org Generally, the chemical shifts for fluorine in aromatic compounds can vary widely. colorado.edu

Advanced Computational Chemistry for Molecular Structure and Electronic Properties

Computational techniques, particularly those rooted in quantum mechanics, offer profound insights into chemical systems, predicting properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. core.ac.ukresearchgate.net This process, known as geometry optimization, is crucial for understanding a molecule's stability and reactivity. For this, a functional, such as the widely used B3LYP hybrid functional, and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the complex electron correlation effects. nih.govijrte.orgwseas.com

The first step in a computational study is typically geometry optimization, which finds the most stable structure. core.ac.uk For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. A key structural feature of 2'-hydroxyacetophenones is a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, which enforces a planar conformation of that portion of the molecule. researchgate.net DFT calculations accurately model this interaction, confirming the planarity and stability it imparts.

Following optimization, thermodynamic parameters can be calculated. While specific data for this compound is not present in the cited literature, a study on the related 5-chloro-2-hydroxyacetophenone provides an example of the typical data obtained.

| Parameter | Value (for 5-chloro-2-hydroxyacetophenone) | Basis Set |

|---|---|---|

| Global Minimum Energy | -919.709992 Hartrees | 6-311++G(d,p) |

| Zero-Point Vibrational Energy (ZPVE) | 81.49 kcal/mol | 6-311++G(d,p) |

| Dipole Moment | 3.8537 Debye | 6-311++G(d,p) |

| Rotational Constants | 1827.6, 735.1, 524.3 MHz | 6-311++G(d,p) |

This table presents calculated thermodynamic parameters for the analogous compound 5-chloro-2-hydroxyacetophenone, as reported in a computational study. ijrte.org Similar calculations for this compound would yield corresponding values reflecting its unique electronic structure.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. schrodinger.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular reactivity and stability. schrodinger.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic transitions and chemical reactions. researchgate.net

These energies are calculated using DFT methods following geometry optimization. schrodinger.comkarazin.ua For this compound, the HOMO would likely be localized over the electron-rich phenyl ring and oxygen atoms, while the LUMO would be concentrated on the acetyl group and the aromatic ring, characteristic of a π → π* transition. The fluorine substituents, being highly electronegative, would be expected to lower the energy of both the HOMO and LUMO levels.

A computational investigation of 2-hydroxyacetophenone (B1195853) methanesulfonylhydrazone provides insight into the typical values obtained for such systems.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.28 |

| ELUMO | -1.63 |

| Egap (LUMO-HOMO) | 4.65 |

The frontier orbital energies shown are for 2-hydroxyacetophenone methanesulfonylhydrazone, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. wseas.com This energy gap is indicative of a stable molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating the nature of the electrostatic potential. wolfram.comresearchgate.net Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-deficient areas, prone to nucleophilic attack). Green and yellow areas represent intermediate, near-zero potential. researchgate.net

For this compound, the MEP surface would show the most negative potential (red) concentrated around the electronegative oxygen atom of the carbonyl group, with a slightly less negative region on the hydroxyl oxygen. These sites are the primary centers for electrophilic attack. The most positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group, making it the most likely site for nucleophilic attack. The fluorine atoms would also create regions of negative potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. wseas.com

Non-Linear Optical (NLO) materials are substances whose optical properties change in the presence of intense light, making them essential for applications in photonics and optoelectronics. d-nb.infouobasrah.edu.iq Computational chemistry, particularly DFT, can predict the NLO response of a molecule by calculating parameters such as the dipole moment (μ) and the first static hyperpolarizability (β₀). A high β₀ value is indicative of a significant NLO response. d-nb.info

Molecules with a significant charge transfer, often found in "push-pull" systems, tend to exhibit large NLO effects. unamur.be In this compound, the hydroxyl group acts as an electron donor and the acetyl group as an electron acceptor, creating an intramolecular charge transfer that could lead to NLO properties. The fluorine atoms would further modulate this electronic behavior.

A study on 2-hydroxyacetophenone methanesulfonylhydrazone demonstrated that this class of compounds can possess significant NLO properties. Its calculated first static hyperpolarizability was found to be substantially larger than that of urea, a standard reference material for NLO studies. wseas.com

| Compound | Parameter | Calculated Value |

|---|---|---|

| 2-hydroxyacetophenone methanesulfonylhydrazone | β₀ (First Hyperpolarizability) | 4674.7 × 10-33 esu |

| Urea (Reference) | β₀ (First Hyperpolarizability) | ~378.8 × 10-33 esu |

This table compares the calculated first static hyperpolarizability of an analog compound to the reference material urea, highlighting its potential as an NLO material. wseas.com

Density of States (DOS) analysis provides a more detailed picture of a molecule's electronic structure than a simple HOMO-LUMO description. A Total Density of States (TDOS) plot shows the number of available molecular orbitals at each energy level. This can be broken down further into Partial Density of States (PDOS) or Overlap Population Density of States (OPDOS), which illustrate the contributions of individual atoms, groups of atoms, or specific orbital types (s, p, d) to the molecular orbitals.

This analysis helps in understanding the bonding characteristics and the electronic contributions of different molecular fragments. For this compound, a PDOS analysis would quantify the contribution of the fluorine atoms, the carbonyl group, and the phenyl ring to the frontier orbitals (HOMO and LUMO), providing a deeper understanding of their role in the molecule's reactivity and electronic transitions. While this is a standard output of many quantum chemistry packages, specific DOS analyses for the title compound were not identified in the searched literature. nih.gov

Derivatives and Structural Modifications of 3 ,4 Difluoro 2 Hydroxyacetophenone

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from hydroxyacetophenones is a common strategy to develop new compounds with specific biological activities. For instance, a series of chalcone (B49325) derivatives have been synthesized through the Claisen-Schmidt condensation reaction, reacting substituted acetophenones with various benzaldehydes. rasayanjournal.co.in These chalcones can then be further modified. While the direct synthesis of novel derivatives specifically from 3',4'-Difluoro-2-hydroxyacetophenone is not extensively detailed in the provided search results, the general methodologies applied to other hydroxyacetophenones, such as 2,4-dihydroxyacetophenone and o-hydroxyacetophenone, can be extrapolated. researchgate.netnih.gov These methods often involve reactions at the hydroxyl and acetyl groups to introduce new functional moieties.

The characterization of these new derivatives typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while Infrared (IR) spectroscopy helps in identifying the functional groups present. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. rasayanjournal.co.inresearchgate.net

| Reaction Type | Starting Material | Reagents | Product Class | Characterization Techniques |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Acetophenone (B1666503) | Substituted Benzaldehyde, Base (e.g., NaOH) | Chalcones | IR, ¹H-NMR, Mass Spectrometry |

| Schiff Base Formation | Hydroxyacetophenone | Primary Amine | Schiff Bases | IR, ¹H-NMR, ¹³C-NMR |

| Esterification | Hydroxyacetophenone | Acid Chloride/Anhydride | Esters | IR, ¹H-NMR |

Design and Development of Analogues with Modified Fluorine Substitution Patterns

The strategic placement of fluorine atoms in a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic properties. nih.gov The design and synthesis of analogues of this compound with modified fluorine substitution patterns is a key area of interest in medicinal chemistry. This could involve changing the number of fluorine atoms or their position on the aromatic ring. For example, the synthesis of compounds with a single fluorine atom or with fluorine at different positions could lead to derivatives with altered electronic properties and biological targets. nih.gov

While specific studies on modifying the fluorine pattern of this compound were not found in the provided search results, the synthesis of fluorinated analogues of other bioactive molecules, such as vitamin D, demonstrates the general approaches used. nih.gov These often involve multi-step synthetic routes starting from non-fluorinated or partially fluorinated precursors. The synthesis of 6-substituted 3-fluoro-5,6-dihydropyran-2-ones, for instance, highlights a methodology for constructing fluorinated heterocyclic compounds. organic-chemistry.org

Formation of Schiff Base Ligands and Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with various metal ions to form stable complexes. nih.gov The 2-hydroxyacetophenone (B1195853) moiety provides an excellent scaffold for the synthesis of Schiff base ligands due to the presence of both a hydroxyl and a carbonyl group, which can participate in complexation. orientjchem.orgarpgweb.com The reaction of 2-hydroxyacetophenones with different amines, such as 4-fluorobenzylamine, leads to the formation of Schiff base ligands. arpgweb.com

These Schiff base ligands can then be reacted with various metal salts (e.g., of copper, nickel, cobalt, zinc) to form metal complexes. orientjchem.orgresearchgate.net The resulting complexes often exhibit interesting chemical and physical properties, including catalytic activity and biological applications. The characterization of these complexes typically involves elemental analysis, magnetic susceptibility measurements, and spectroscopic methods like IR, UV-Vis, and NMR to determine the coordination mode of the ligand to the metal ion. researchgate.net While the provided literature extensively covers Schiff bases from 2'-hydroxyacetophenone (B8834), specific examples starting from this compound are not detailed.

Integration into Complex Molecular Architectures and Scaffolds

This compound can serve as a building block for the synthesis of more complex molecular architectures and scaffolds. For instance, the core structure can be incorporated into heterocyclic systems like flavonoids and 3,4-dihydro-2(1H)-pyridones. nih.govmdpi.com The synthesis of flavonoid derivatives often starts from o-hydroxyacetophenones, which undergo condensation and cyclization reactions to form the characteristic benzopyranone structure. nih.gov

Similarly, 3,4-dihydro-2(1H)-pyridones, which are important scaffolds in medicinal chemistry, can be synthesized through multi-component reactions involving precursors that could potentially be derived from this compound. mdpi.com The integration of the difluorinated phenyl ring from this starting material into larger, more complex molecules could impart unique properties to the final compounds. However, specific examples of the integration of this compound into such complex scaffolds were not identified in the provided search results.

Structural Studies of Intermolecular Interactions in Derivatives (e.g., X-ray Powder Diffraction, Hirshfeld Surfaces)

The solid-state structure and intermolecular interactions of derivatives of this compound are crucial for understanding their physical properties and crystal packing. X-ray powder diffraction (XRPD) is a powerful technique for determining the crystal structure of polycrystalline materials. researchgate.net While a specific XRPD study on a derivative of this compound was not found, studies on related o-hydroxyacetophenone derivatives demonstrate its utility in elucidating crystal packing, which is often stabilized by a network of weak intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions. researchgate.net

Exploration of Research Applications of 3 ,4 Difluoro 2 Hydroxyacetophenone and Its Derivatives in Chemical Biology and Materials Science

Role as Chemical Building Blocks and Intermediates in Organic Synthesis Research

3',4'-Difluoro-2-hydroxyacetophenone is a substituted aromatic ketone that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive acetyl group, a hydroxyl group, and a difluorinated phenyl ring, allows for a wide range of chemical transformations. The fluorine atoms significantly influence the molecule's electronic properties, enhancing its reactivity and modifying the characteristics of the resulting derivatives.

In synthetic research, the ketone and hydroxyl functionalities are primary sites for reaction. The hydroxyl group can be alkylated or acylated, while the acetyl group's α-protons can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. A key reaction is the Claisen-Schmidt condensation, where the acetophenone (B1666503) moiety reacts with various aldehydes to form chalcones, which are important precursors for flavonoids and other heterocyclic compounds. innovareacademics.injetir.org The presence of fluorine can alter the acidity of the adjacent phenolic proton and the reactivity of the carbonyl group, providing synthetic chemists with a tool to fine-tune reaction pathways and outcomes. This compound is frequently used in the laboratory-scale synthesis of complex molecules aimed at discovering new bioactive agents and materials. guidechem.com

Investigations in Medicinal Chemistry Research as Lead Compound Scaffolds

The this compound scaffold is of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atoms. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

Utility in the Synthesis of Pharmaceutical Intermediates

As a versatile chemical entity, this compound is an important intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. chemimpex.com Its structural features are incorporated into larger molecules that may target a variety of biological pathways. For instance, related fluorinated hydroxyacetophenones are key starting materials for creating medicinally active compounds like benzo[b]furans and thiophenes. sigmaaldrich.com The synthesis often involves multi-step processes where the acetophenone core is modified and elaborated to build the final active pharmaceutical ingredient (API) or its precursor. The ability to readily undergo reactions like condensation, cyclization, and substitution makes it a foundational element in the construction of diverse molecular architectures for drug discovery programs. guidechem.com

Exploration of Biological Activity via Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatases)

Derivatives of hydroxyacetophenones have been investigated as inhibitors of various enzymes. While specific studies on this compound targeting Protein Tyrosine Phosphatases (PTPs) are not extensively documented, the broader class of hydroxyacetophenone derivatives has shown potential in enzyme inhibition. For example, bis-Schiff bases synthesized from 2,4-dihydroxyacetophenone have demonstrated noteworthy inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes. nih.gov The general principle involves designing molecules that can fit into the active site of an enzyme, with substitutions on the phenyl ring playing a critical role in modulating binding affinity and selectivity. The electron-withdrawing nature of fluorine atoms can influence hydrogen bonding and other non-covalent interactions with amino acid residues in an enzyme's active site, making fluorinated scaffolds like this one attractive for designing potent and selective enzyme inhibitors.

Studies on Receptor Agonism/Antagonism (e.g., Liver X Receptor Agonists)

The 2-hydroxyacetophenone (B1195853) framework has been identified as a component in the design of agents that modulate nuclear receptors, such as the Liver X Receptors (LXRα and LXRβ). LXRs are key regulators of cholesterol, fatty acid, and glucose homeostasis. Research has shown that a 2-hydroxyacetophenone derivative can serve as an effective linker in the design of potent and selective LXRβ agonists. nih.gov These agonists are being investigated for the treatment of atherosclerosis. While this specific research did not use the 3',4'-difluoro substitution pattern, it highlights the utility of the core scaffold. The introduction of fluorine atoms onto the phenyl ring is a recognized strategy to enhance potency and modulate pharmacokinetic properties, suggesting that derivatives of this compound could be promising candidates in the search for new LXR modulators. nih.gov

| Compound Class | Target Receptor | Potential Therapeutic Application |

| 2-Hydroxyacetophenone Derivatives | Liver X Receptor (LXR) β | Atherosclerosis nih.gov |

| Biphenyl Imidazole Derivatives | Liver X Receptor (LXR) α/β | Coronary Heart Disease nih.gov |

Design of Linkers for Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The core structure of 2-hydroxyacetophenone can be incorporated into larger molecules as a linker or scaffold. Linkers serve to connect a recognition element (which binds to a specific biological target) to a reporter molecule (such as a fluorophore). The rigidity and defined geometry of the aromatic ring, combined with the reactive handles (hydroxyl and acetyl groups), allow for the controlled assembly of complex molecular probes. While the specific use of this compound as a linker is not widely reported, the fundamental chemistry of the acetophenone scaffold makes it a plausible candidate for such applications in the development of new research tools.

Research into Antiviral and Antimicrobial Agents (e.g., Chalcones, HIV Integrase Inhibitors)

One of the most significant applications of this compound in medicinal chemistry is in the synthesis of chalcones and their derivatives, which exhibit a wide range of biological activities. Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. innovareacademics.in

Antiviral and HIV Integrase Inhibitors: The chalcone (B49325) scaffold is a precursor for various flavonoids and heterocyclic compounds that have been investigated as antiviral agents. Notably, research into inhibitors of HIV-1 integrase, a crucial enzyme for viral replication, has explored various molecular scaffolds. Studies have shown that difluoro, trifluoro, and tetrafluoro substituted compounds can exhibit potent inhibition of the strand transfer (ST) step of HIV-1 integrase, with IC₅₀ values often in the low nanomolar range. nih.gov Although these studies may not have started directly from this compound, they underscore the potential of polyfluorinated aromatic structures in designing effective HIV integrase inhibitors. Other research has identified 3-acetyl-4-hydroxy-2-pyranone derivatives as a novel class of HIV-1 integrase inhibitors. nih.gov

Antimicrobial Agents: Chalcones derived from hydroxyacetophenones are known to possess significant antimicrobial and antifungal properties. researchgate.netcore.ac.uk A variety of fluorinated chalcones have been synthesized and tested against different bacterial and fungal strains. derpharmachemica.com Furthermore, novel hybrid molecules coupling 2'-hydroxyacetophenone (B8834) with other biologically active moieties, such as tetrazoles, have been synthesized and shown to have a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. acgpubs.org

The table below summarizes the synthesis of chalcone derivatives from hydroxyacetophenones and their evaluated biological activities.

| Starting Acetophenone | Reaction Partner | Resulting Compound Class | Biological Activity Investigated |

| 2-Hydroxyacetophenone | Substituted Benzaldehydes | Chalcones innovareacademics.in | Antimicrobial, Antifungal researchgate.net |

| 4,4'-Difluoro Chalcone | Various Reagents | Pyridinones, Pyrazoles derpharmachemica.com | Antimicrobial, Antioxidant derpharmachemica.com |

| 2'-Hydroxyacetophenone | N-alkylated Thiotetrazole | Hydroxyacetophenone-tetrazole hybrids acgpubs.org | Antibacterial, Antifungal acgpubs.org |

Exploration of Antioxidant and Anti-proliferative Activities

While direct studies on the antioxidant and anti-proliferative activities of this compound are not extensively documented in publicly available research, the therapeutic potential of its core structure can be inferred from the biological activities of its derivatives, particularly chalcones and Schiff bases. Hydroxyacetophenone derivatives are a well-established class of compounds with a broad spectrum of pharmacological effects, and the introduction of fluorine atoms can significantly modulate these properties.

Antioxidant Activity of Derivatives:

Chalcones derived from hydroxyacetophenones are known to possess significant antioxidant properties. mfd.org.mknih.govgsconlinepress.comrasayanjournal.co.innih.gov The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to scavenge free radicals. nih.gov The α,β-unsaturated keto-enol group in the chalcone backbone also contributes to this activity. rasayanjournal.co.in

Research on various 2'-hydroxy-chalcones has demonstrated their ability to scavenge radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation. nih.gov The substitution pattern on both aromatic rings of the chalcone structure plays a crucial role in determining the antioxidant potential. mfd.org.mkrasayanjournal.co.in For instance, studies on a series of 2'-hydroxy-chalcones revealed that derivatives with additional hydroxyl groups on the second aromatic ring exhibited potent combined antioxidant and lipoxygenase inhibitory activity. nih.gov While specific studies on chalcones derived directly from this compound are limited, the established structure-activity relationships for this class of compounds suggest that such derivatives would likely exhibit antioxidant properties.

Anti-proliferative Activity of Derivatives:

Schiff bases and their metal complexes, another important class of derivatives synthesized from hydroxyacetophenones, have shown a wide range of biological activities, including anti-proliferative effects against various cancer cell lines. researchgate.netarpgweb.comnih.govnih.gov The imine or azomethine group (-C=N-) is a key structural feature of Schiff bases that is often critical for their biological actions. arpgweb.com

The following table summarizes the observed activities of related hydroxyacetophenone derivatives, providing a basis for the potential of this compound in this field.

| Derivative Class | Biological Activity | Key Structural Features |

| Chalcones | Antioxidant | Hydroxyl groups, α,β-unsaturated keto-enol moiety |

| Schiff Bases | Anti-proliferative | Imine (-C=N-) group, Hydroxyl substitution pattern |

| Metal Complexes of Schiff Bases | Anti-proliferative | Coordinated metal ions |

Applications in Agrochemical Research and Formulation Development

The unique physicochemical properties imparted by fluorine atoms have made fluorinated organic compounds, including acetophenone derivatives, valuable scaffolds in the development of modern agrochemicals. ccspublishing.org.cnnih.govresearchgate.netresearchgate.net The introduction of fluorine can enhance the efficacy, stability, and bioavailability of active ingredients. ccspublishing.org.cn

While direct application of this compound in commercial agrochemical formulations is not widely reported, its structural motifs are relevant to the synthesis of novel pesticides. Hydroxy-substituted acetophenones have demonstrated considerable antifungal activity against important plant pathogens. nih.gov Furthermore, chalcones derived from 2'-hydroxyacetophenones have been investigated for their potential anti-oomycete activity, which is significant for controlling diseases like late blight in potatoes and tomatoes. mdpi.com A quantitative structure-activity relationship (QSAR) analysis of a series of these chalcones suggested that the presence of fluoride (B91410) and hydroxyl groups could increase anti-oomycete activity. mdpi.com This indicates that this compound could serve as a valuable precursor for the synthesis of new and effective fungicides.

The development of sustainable agrochemicals is a key area of research, and acetophenone derivatives are considered promising models for new biopesticides due to their presence in some existing fungicide formulations and their natural occurrence in plants as defense compounds. nih.gov

Potential in Material Science for Advanced Polymer and Coating Development

Fluorinated polymers and resins are highly sought after in material science for their unique properties, including thermal stability, chemical resistance, and hydrophobicity. researchgate.netetnatec.comgoogle.com Phenolic resins, in particular, are widely used in industrial coatings for their excellent corrosion and chemical resistance. chempoint.com The incorporation of fluorine into the molecular structure of these resins can further enhance their performance characteristics. researchgate.net

This compound, as a fluorinated phenolic compound, represents a potential building block for the synthesis of advanced polymers and coatings. The synthesis of fluorinated phenolic resins has been shown to improve the thermal and hydrophobic properties of the resulting materials. researchgate.net These fluorinated resins can be used to create coatings with enhanced durability and resistance to environmental factors. etnatec.comgoogle.com For instance, fluorinated polymers are used to formulate anti-graffiti, self-cleaning, and stain-resistant coatings. etnatec.com

The reaction of the hydroxyl and ketone functionalities in this compound allows for its incorporation into various polymer backbones, such as polyesters, polycarbonates, and epoxies. etnatec.com The resulting fluorinated polymers could find applications in a range of high-performance coatings for industries including aerospace, automotive, and chemical processing. researchgate.netgoogle.com

Analytical Chemistry Research as a Reagent

In the field of analytical chemistry, fluorinated compounds are utilized for various purposes, including as reagents in chromatography and spectroscopy. nih.govresearchgate.netchromatographyonline.comcas.cn The strong electronegativity and unique spectroscopic properties of fluorine can be advantageous in the development of analytical methods.

While specific applications of this compound as an analytical reagent are not extensively documented, its chemical structure suggests potential utility. For instance, fluorinated carboxylic acids are used as "ion repelling agents" in reversed-phase high-performance liquid chromatography (HPLC) to improve the separation and peak symmetry of acidic analytes. nih.govresearchgate.net The presence of fluorine atoms in a molecule can also be exploited in 19F NMR spectroscopy for structural elucidation and conformational analysis of organic compounds. nih.gov

Given the growing importance of fluorinated molecules in pharmaceuticals and agrochemicals, there is a need for robust analytical methods for their detection and quantification. This compound could potentially serve as a standard or reference compound in the development of such methods. Furthermore, its ability to form derivatives, such as Schiff bases, which can act as ligands for metal ions, suggests its potential use in the development of new analytical reagents for trace metal analysis.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to Difluorohydroxyacetophenones

Research into difluorohydroxyacetophenones is primarily focused on their synthesis and utility as building blocks in medicinal chemistry. Various isomers, such as 2'-Fluoro-4'-hydroxyacetophenone and 3',5'-Difluoro-2'-hydroxyacetophenone, have been synthesized and studied.

Synthetic strategies often involve classical reactions adapted for fluorinated substrates. The Fries rearrangement of fluorinated phenyl acetates, such as 2,4-difluorophenyl acetate, using catalysts like aluminum chloride, is a common method to introduce the acetyl group ortho to the hydroxyl group. chemicalbook.com Another established route is the Friedel-Crafts acylation of fluorophenols. For instance, 2′-fluoro-4′-hydroxyacetophenone can be prepared from 3-fluorophenol, although this method can suffer from low yields and the formation of isomeric byproducts. tandfonline.com A more practical, pilot-scale method has been developed starting from 2′,4′-difluoroacetophenone, which is more readily prepared via the acetylation of 1,3-difluorobenzene. tandfonline.com

The primary application of these compounds lies in their role as key intermediates for synthesizing more complex, pharmaceutically active agents. tandfonline.com The hydroxyl and ketone functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. For example, hydroxyacetophenones are precursors for flavonoid derivatives and can be used to synthesize various heterocyclic compounds with potential biological activities. rasayanjournal.co.innih.gov The presence of two fluorine atoms on the aromatic ring is particularly valuable in drug design, as it can significantly modulate the electronic and lipophilic properties of the final molecule.

Identification of Emerging Research Avenues for 3',4'-Difluoro-2-hydroxyacetophenone

While significant research exists for some difluorohydroxyacetophenone isomers, this compound remains a comparatively underexplored compound. Its specific substitution pattern offers unique electronic properties that could be harnessed for novel applications, representing a fertile ground for future investigation.

Medicinal Chemistry: A primary avenue for future research is the systematic exploration of this compound as a scaffold for novel therapeutic agents. Its structural motifs are present in molecules targeting a range of biological pathways. For example, 2-hydroxyacetophenone (B1195853) derivatives have been investigated as linkers for liver X receptor (LXR) agonists, which are potential treatments for atherosclerosis. nih.gov The unique fluorine substitution pattern of the target compound could lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Materials Science: The photophysical properties of substituted acetophenones could be explored for applications in materials science. Acetophenone (B1666503) derivatives are known to possess interesting photochemical properties. researchgate.net The introduction of two fluorine atoms at the 3' and 4' positions could modulate the absorption and emission spectra, making this compound a candidate for the development of novel photoactive materials, sensors, or organic light-emitting diodes (OLEDs).

Synthetic Methodology: Developing efficient and regioselective synthetic routes to this compound is a crucial first step. Exploring modern catalytic methods to overcome the challenges associated with classical approaches like the Friedel-Crafts reaction and Fries rearrangement could provide better yields and purity, thus enabling its broader scientific investigation.

Methodological Advancements in the Study of Substituted Acetophenones

The broader field of substituted acetophenone chemistry has benefited significantly from recent methodological advancements in both synthesis and characterization.

Synthesis: Modern organic synthesis has moved towards more efficient and environmentally benign methods. One-pot multicomponent reactions are increasingly employed to construct complex heterocyclic structures from simple acetophenone precursors, reducing waste and improving atom economy. researchgate.net Microwave-assisted organic synthesis has also been shown to accelerate reactions, such as the demethylation of methoxyacetophenones to produce hydroxyacetophenones, often with high yields. chemicalbook.com Furthermore, advancements in catalysis, including the use of palladium-based catalysts, have enabled the direct and selective synthesis of hydroxyacetophenones from aryl halides, avoiding harsh reaction conditions. chemicalbook.com

Characterization: The structural elucidation of substituted acetophenones relies on a suite of advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides unequivocal confirmation of molecular formulas, which is essential for novel compounds. rasayanjournal.co.in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains the cornerstone for determining the precise connectivity and substitution patterns of these molecules. rasayanjournal.co.innih.gov For crystalline derivatives, single-crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, angles, and intermolecular interactions like hydrogen bonding, which can be crucial for understanding their physical properties and biological activity. researchgate.netnih.gov

These advancements in synthesis and analytical techniques are poised to accelerate the exploration of lesser-known isomers like this compound, unlocking their full potential in various scientific domains.

Q & A

Q. What are the established synthetic routes for 3',4'-Difluoro-2-hydroxyacetophenone, and what key reaction parameters influence yield?

The synthesis of this compound typically involves:

- Friedel-Crafts acetylation : Introducing an acetyl group to a fluorinated phenolic precursor under acidic conditions. For example, sulfuric acid (sp. gr. 1.84) is used as a catalyst in controlled-temperature reactions (5–10°C) to minimize side reactions .

- Nucleophilic aromatic substitution : Fluorine atoms at the 3' and 4' positions can be introduced via halogen exchange using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) under reflux .

Key parameters : Temperature control (<60°C), stoichiometry of fluorinating agents, and reaction time (12–24 hours) significantly impact yield. Side reactions, such as over-fluorination or hydroxyl group oxidation, require careful monitoring via TLC or HPLC .

Q. How is this compound characterized using spectroscopic methods?

- NMR : The hydroxyl proton (OH) appears as a singlet at δ 12–13 ppm in H NMR due to intramolecular hydrogen bonding with the carbonyl group. Fluorine atoms at 3' and 4' positions split aromatic proton signals into doublets or triplets (e.g., H NMR: δ 6.8–7.5 ppm; F NMR: δ -110 to -120 ppm) .

- IR : A strong absorption band at ~1650 cm corresponds to the carbonyl (C=O) stretch. The hydroxyl group shows a broad peak at ~3200 cm .

- X-ray crystallography : Confirms intramolecular O–H⋯O hydrogen bonding (bond length ~2.6 Å), stabilizing the planar conformation of the molecule .

Advanced Research Questions

Q. How do fluorine substituents at the 3' and 4' positions influence the compound’s reactivity in nucleophilic substitution reactions?

Fluorine’s strong electron-withdrawing effect:

- Activates the aromatic ring : Enhances electrophilic substitution at the 2' position by directing incoming nucleophiles para to the hydroxyl group.

- Steric and electronic effects : Fluorine at 3' and 4' positions reduces steric hindrance compared to bulkier substituents (e.g., Cl or OMe), facilitating reactions like Suzuki coupling or nitration. However, competing deactivation due to electron withdrawal may require harsher conditions (e.g., elevated temperatures or Lewis acids like AlCl) .

Example : In Pd-catalyzed cross-coupling, 3',4'-difluoro derivatives show higher reactivity than non-fluorinated analogs, with yields improving by ~20% under identical conditions .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Dynamic NMR : Resolves overlapping signals caused by tautomerism or slow conformational exchange. For example, variable-temperature H NMR can distinguish between keto-enol tautomers .

- Isotopic labeling : Replacing the hydroxyl proton with deuterium (DO exchange) simplifies splitting patterns in H NMR .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding assignment of ambiguous signals .

Q. How to design experiments to study intramolecular hydrogen bonding’s effect on stability and reactivity?

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures of this compound with non-hydrogen-bonded analogs (e.g., methoxy-substituted derivatives). Hydrogen bonding typically increases thermal stability by 30–50°C .

- Solvent polarity studies : Measure reaction rates in solvents of varying polarity (e.g., hexane vs. DMSO). Intramolecular hydrogen bonding reduces solvent dependency, leading to consistent reactivity across solvents .

- Kinetic isotope effect (KIE) : Replace the hydroxyl proton with deuterium to assess hydrogen bonding’s role in rate-determining steps (e.g., KIE >1 indicates significant H-bond stabilization in transition states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.